3-(4-Ethylphenyl)pyrrolidine
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Overview
Description
3-(4-Ethylphenyl)pyrrolidine is a chemical compound that belongs to the class of pyrrolidines, which are five-membered nitrogen-containing heterocycles. This compound is characterized by the presence of a pyrrolidine ring substituted with a 4-ethylphenyl group. Pyrrolidines are widely used in medicinal chemistry due to their versatile biological activities and their ability to serve as scaffolds for drug development .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Ethylphenyl)pyrrolidine typically involves the reaction of 4-ethylbenzaldehyde with pyrrolidine under specific conditions. One common method is the reductive amination of 4-ethylbenzaldehyde with pyrrolidine in the presence of a reducing agent such as sodium triacetoxyborohydride. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions: 3-(4-Ethylphenyl)pyrrolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced pyrrolidine derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic reagents such as bromine or nitric acid can be used for substitution reactions
Major Products Formed:
Oxidation: N-oxides or hydroxylated derivatives.
Reduction: Reduced pyrrolidine derivatives.
Substitution: Halogenated or nitrated aromatic compounds
Scientific Research Applications
3-(4-Ethylphenyl)pyrrolidine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is used in the study of biological pathways and enzyme interactions.
Medicine: It is investigated for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: The compound is used in the production of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of 3-(4-Ethylphenyl)pyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring can interact with active sites of enzymes, potentially inhibiting or modulating their activity. The 4-ethylphenyl group may enhance the compound’s binding affinity and specificity for certain targets .
Comparison with Similar Compounds
Pyrrolidine: The parent compound, which lacks the 4-ethylphenyl group.
3-(4-Methylphenyl)pyrrolidine: Similar structure but with a methyl group instead of an ethyl group.
3-(4-Chlorophenyl)pyrrolidine: Contains a chlorine atom instead of an ethyl group
Uniqueness: 3-(4-Ethylphenyl)pyrrolidine is unique due to the presence of the 4-ethylphenyl group, which can influence its chemical reactivity and biological activity. This substitution can enhance the compound’s lipophilicity and potentially improve its pharmacokinetic properties .
Properties
Molecular Formula |
C12H17N |
---|---|
Molecular Weight |
175.27 g/mol |
IUPAC Name |
3-(4-ethylphenyl)pyrrolidine |
InChI |
InChI=1S/C12H17N/c1-2-10-3-5-11(6-4-10)12-7-8-13-9-12/h3-6,12-13H,2,7-9H2,1H3 |
InChI Key |
MIYWEAJLZPJRJE-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)C2CCNC2 |
Origin of Product |
United States |
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